molecular formula C17H23N7O2 B14940372 1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide

1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide

Cat. No.: B14940372
M. Wt: 357.4 g/mol
InChI Key: AQMLUQCXTXRBTN-UHFFFAOYSA-N
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Description

1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazine ring, a piperidine ring, and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the methoxyphenyl group and the piperidine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at various positions on the triazine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **1-({(6Z)-4-amino-6-[(4-ethoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide
  • **1-({(6Z)-4-amino-6-[(4-hydroxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N7O2/c1-26-13-4-2-12(3-5-13)20-17-22-14(21-16(19)23-17)10-24-8-6-11(7-9-24)15(18)25/h2-5,11H,6-10H2,1H3,(H2,18,25)(H3,19,20,21,22,23)

InChI Key

AQMLUQCXTXRBTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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